molecular formula C12H14N2O2S B2970644 3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 522606-40-2

3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2970644
CAS No.: 522606-40-2
M. Wt: 250.32
InChI Key: LEISBXJTHKRKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 522606-40-2) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Chemical Structure : The compound features a quinazolinone core with a sulfanyl group and a methoxypropan-2-yl substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit inflammatory pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation for potential use as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of pro-inflammatory mediators.
  • Regulation of Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation and cellular stress responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In vitro Studies : In laboratory settings, this compound has been shown to significantly reduce inflammation markers in cell cultures exposed to LPS .
  • Animal Models : Animal studies have indicated that administration of this compound leads to reduced symptoms associated with inflammatory diseases, supporting its potential use in clinical applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against multiple bacterial strains

Properties

IUPAC Name

3-(1-methoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(7-16-2)14-11(15)9-5-3-4-6-10(9)13-12(14)17/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEISBXJTHKRKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.